molecular formula C25H22Br2N2O4 B2934605 Methyl 2-(N-{[5-bromo-2-(2-bromobenzamido)phenyl](phenyl)methyl}acetamido)acetate CAS No. 312734-19-3

Methyl 2-(N-{[5-bromo-2-(2-bromobenzamido)phenyl](phenyl)methyl}acetamido)acetate

Cat. No.: B2934605
CAS No.: 312734-19-3
M. Wt: 574.269
InChI Key: CGKCRPREANSCHT-UHFFFAOYSA-N
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Description

Methyl 2-(N-{5-bromo-2-(2-bromobenzamido)phenylmethyl}acetamido)acetate is a complex brominated acetamide derivative featuring a central phenyl ring substituted with two bromine atoms and a benzamido group. Its structure suggests similarities to intermediates in pharmaceutical synthesis, such as antipsychotic or antimicrobial agents .

Properties

IUPAC Name

methyl 2-[acetyl-[[5-bromo-2-[(2-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Br2N2O4/c1-16(30)29(15-23(31)33-2)24(17-8-4-3-5-9-17)20-14-18(26)12-13-22(20)28-25(32)19-10-6-7-11-21(19)27/h3-14,24H,15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKCRPREANSCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)OC)C(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, such as free radical bromination, nucleophilic substitution, or oxidation. These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized in the body.

Biological Activity

Methyl 2-(N-{5-bromo-2-(2-bromobenzamido)phenylmethyl}acetamido)acetate, with the molecular formula C25H22Br2N2O4C_{25}H_{22}Br_2N_2O_4 and a molecular weight of approximately 574.27 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC25H22Br2N2O4
Molecular Weight574.27 g/mol
Purity≥ 95%
IUPAC Namemethyl 2-[acetyl-[[5-bromo-2-[(2-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate

The compound is characterized by the presence of bromine substituents, which may enhance its biological activity through various mechanisms.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Free Radical Bromination : The bromine atoms can participate in radical reactions, potentially leading to modifications in target biomolecules.
  • Nucleophilic Substitution : The structure suggests that it may undergo nucleophilic attack, altering the reactivity of adjacent functional groups.
  • Oxidation Reactions : The compound may also act as an oxidizing agent, influencing cellular redox states.

Biological Activities

Research has indicated various biological activities associated with similar compounds in this class:

  • Anticancer Activity : Compounds with brominated phenyl groups have shown promise in inhibiting tumor growth in vitro and in vivo studies.
  • Antimicrobial Properties : Certain derivatives exhibit activity against a range of bacterial and fungal pathogens.
  • Enzyme Inhibition : Some studies suggest that such compounds may inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antitumor Effects :
    • A study investigated the anticancer properties of brominated phenyl compounds, revealing that they induce apoptosis in cancer cell lines (e.g., MCF-7 and HeLa) through the activation of caspase pathways .
  • Antimicrobial Activity :
    • Research demonstrated that brominated derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Enzyme Interaction :
    • In vitro assays showed that the compound inhibited certain kinases involved in cancer progression, suggesting a potential role in targeted cancer therapy .

Comparison with Similar Compounds

Key Structural Features

  • Brominated aromatic rings : The compound shares bromine substitutions with impurities like 2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide (MM0078.03, ) and 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (). These bromine atoms enhance electrophilic reactivity and may influence metabolic stability .
  • Acetamide/benzamido linkages : Similar to antipsychotic agents described in , the acetamido group may facilitate binding to neurological targets, though this requires experimental validation.

Table 1: Structural Comparison

Compound Name Key Substituents Biological Activity Reference
Target Compound 5-bromo, 2-bromobenzamido, phenylmethyl Not explicitly reported; inferred enzyme inhibition
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-bromo, 2-methoxy Antimicrobial activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide Bromophenyl, piperazine Pharmacokinetic modulation (PTX)
2-[5-Bromo-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]-N-[2-(diethylamino)ethyl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide Bromo, trifluoromethyl LDL-associated phospholipase A2 inhibition (IC50 = 1.0 µM)

Challenges :

  • Steric hindrance from the bulky phenylmethyl group may reduce reaction yields.
  • Bromine’s electron-withdrawing nature could complicate nucleophilic substitutions .

Stability and Impurity Profiles

The presence of bromine and ester groups may increase susceptibility to hydrolysis or photodegradation. Impurities such as MM0078.03 () indicate that nitro and carbonyl groups are common byproducts during synthesis, necessitating rigorous purification .

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